2-Benzylimidazo[1,5-a]quinolinium chloride
Description
Overview of Fused Nitrogen Heterocyclic Compounds in Chemical Research
Fused nitrogen heterocyclic compounds represent a substantial and diverse class of organic molecules that are fundamental to many areas of scientific research. mdpi.com These compounds, characterized by having at least one nitrogen atom within a ring structure that is fused to another ring, are ubiquitous in nature and synthetic chemistry. nih.gov They form the core framework for a vast number of natural products, including alkaloids, vitamins, and hormones. nih.gov
Academic Importance of the Imidazo[1,5-a]quinoline (B8571028) Scaffold
Within the broad family of fused nitrogen heterocycles, the imidazo[1,5-a]quinoline scaffold has attracted considerable academic interest due to its versatile chemical nature and significant biological potential. This structural motif has been identified as a key pharmacophore—the essential part of a molecule responsible for its biological activity—in the design of various therapeutic agents. nih.govunisi.it
Researchers have extensively used the imidazo[1,5-a]quinoline core to develop potent ligands for central benzodiazepine (B76468) receptors (CBRs), which are important targets in the central nervous system. nih.govunisi.itresearchgate.net Studies have shown that derivatives of this scaffold can exhibit high affinity for these receptors, with some compounds demonstrating anxiolytic and anticonvulsant properties without the common side effects associated with classical benzodiazepines. nih.govunisi.it
More recently, research has expanded to investigate other biological activities. For instance, certain imidazo[1,5-a]quinoline derivatives have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgnih.gov This research is particularly significant given the rise of multi-drug resistant strains. rsc.orgnih.gov Furthermore, the unique photophysical properties of the imidazo[1,5-a]quinoline system have led to its investigation for applications in materials science, such as in the development of blue organic light-emitting diode (OLED) emitters. researchgate.net The development of efficient, metal-free synthetic routes to access this scaffold continues to be an active area of research. rsc.org
Specific Research Context of 2-Benzylimidazo[1,5-a]quinolinium Chloride
The compound this compound is a specific derivative within this class, featuring a benzyl (B1604629) group attached to one of the nitrogen atoms of the imidazole (B134444) ring, which confers a positive charge and creates a quaternary ammonium (B1175870) salt.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₈H₁₅ClN₂ | sigmaaldrich.com |
| Molecular Weight | 294.78 g/mol | sigmaaldrich.com |
| CAS Number | 849797-78-0 | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Assay Purity | 97% | sigmaaldrich.com |
| InChI Key | IMLMRTJDPGTOBG-UHFFFAOYSA-M | sigmaaldrich.com |
| Reagent Type | Catalyst | sigmaaldrich.com |
Quaternary ammonium salts (QAS), and specifically imidazolium (B1220033) salts, are a vital class of compounds with a long history in chemistry. royalsocietypublishing.org Their unique properties, such as high polarity, thermal stability, and low volatility, have made them subjects of intense study. royalsocietypublishing.org Historically, the synthesis of these salts involves the alkylation of an imidazole or a related N-heterocycle. nih.gov
Benzimidazolium-based quaternary salts, which are structurally related to the imidazo[1,5-a]quinolinium core, have received significant attention. royalsocietypublishing.org They are widely recognized as precursors for N-heterocyclic carbenes (NHCs), a class of organocatalysts that have revolutionized many areas of organic synthesis. royalsocietypublishing.org Furthermore, imidazolium salts are a cornerstone in the field of ionic liquids (ILs)—salts with melting points below 100°C. royalsocietypublishing.orgnih.gov These "task-specific" ionic liquids can be designed with specific functionalities to act as solvents or catalysts in chemical reactions, such as CO2 capture or metal dissolution. nih.gov The synthesis of these compounds has evolved from simple alkylation to more complex strategies involving cross-coupling reactions to introduce a wide variety of functional groups. royalsocietypublishing.orgnih.gov
Research into imidazo[1,5-a]quinolinium derivatives has evolved significantly, moving from fundamental synthesis to a broad range of specialized applications. Initial work focused on establishing synthetic routes to the core structure. researchgate.net This foundational research has enabled a more targeted exploration of the scaffold's potential.
A major research theme has been the investigation of their biological activity. Building on the known properties of related fused imidazoles, scientists have explored derivatives for their potential as antimicrobials. nih.gov Studies have shown that certain imidazo[1,5-a]quinoxaline (B8520501) derivatives, a closely related scaffold, exhibit bacteriostatic and fungistatic activities. nih.gov More directly, recent studies have uncovered the antimycobacterial effects of imidazo[1,5-a]quinolines, with metal complexes of these ligands showing enhanced potency against Mycobacterium tuberculosis. rsc.orgnih.gov
Another prominent and evolving research area is in materials science, driven by the photoluminescent properties of the imidazo[1,5-a]quinoline core. researchgate.net Similar to the related imidazo[1,5-a]pyridine (B1214698) scaffold, these compounds are investigated as blue emitters. tum.de The quaternization of the nitrogen, as seen in this compound, is a strategy explored to tune photophysical properties and prevent aggregation in thin films, which is crucial for applications in optoelectronic devices like OLEDs. tum.de This evolution demonstrates a clear trajectory from pure chemical synthesis towards the development of functional molecules for medicine and technology.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-benzylimidazo[1,5-a]quinolin-2-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N2.ClH/c1-2-6-15(7-3-1)12-19-13-17-11-10-16-8-4-5-9-18(16)20(17)14-19;/h1-11,13-14H,12H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLMRTJDPGTOBG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CN3C(=C2)C=CC4=CC=CC=C43.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722684 | |
| Record name | 2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849797-78-0 | |
| Record name | 2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzylimidazo[1,5-a]quinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Mechanistic Investigations of 2 Benzylimidazo 1,5 a Quinolinium Chloride
Direct Synthetic Routes to Imidazo[1,5-a]quinolinium Salts
The direct construction of the imidazo[1,5-a]quinoline (B8571028) core, which is subsequently benzylated to form the target quinolinium salt, can be achieved through several classical and modern cyclization strategies. These methods typically involve the formation of the imidazole (B134444) ring onto a pre-existing quinoline (B57606) structure.
Phosphoryl Chloride-Mediated Cyclization Approaches
A primary method for the synthesis of the imidazo[1,5-a]quinoline skeleton is a variation of the Bischler-Napieralski reaction. wikipedia.orgresearchgate.net This reaction facilitates the intramolecular cyclization of β-arylethylamides using a strong dehydrating agent, most commonly phosphoryl chloride (POCl3). wikipedia.orgorganic-chemistry.orgresearchgate.net To generate the 2-benzyl-substituted core, the necessary precursor is an N-(quinolin-2-ylmethyl)amide, specifically N-(quinolin-2-ylmethyl)-2-phenylacetamide.
The reaction is conducted under refluxing acidic conditions with POCl3 acting as both the acidic catalyst and dehydrating agent. wikipedia.orgresearchgate.net The mechanism is believed to proceed through the formation of a key nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Initially, the amide's carbonyl oxygen is activated by POCl3, forming a good leaving group. Subsequent elimination yields the highly electrophilic nitrilium ion, which then undergoes an intramolecular electrophilic attack on the electron-rich quinoline ring, followed by aromatization to yield the fused imidazo[1,5-a]quinoline system. organic-chemistry.orgresearchgate.net The resulting neutral 2-benzylimidazo[1,5-a]quinoline can then be quaternized with a suitable agent like benzyl (B1604629) chloride to yield the final title salt.
Table 1: Typical Reagents and Conditions for Bischler-Napieralski Type Reactions
| Reagent/Condition | Role/Description | Reference(s) |
|---|---|---|
| Phosphoryl chloride (POCl3) | Dehydrating and condensing agent | wikipedia.org, researchgate.net, researchgate.net |
| Phosphorus pentoxide (P2O5) | A more potent dehydrating agent, often used for less reactive substrates | organic-chemistry.org, wikipedia.org |
| Polyphosphoric acid (PPA) | Used as a medium and catalyst, particularly for carbamate (B1207046) precursors | wikipedia.org |
Oxidative Cyclocondensation Strategies and In Situ Formation
Oxidative cyclocondensation offers another direct route to the imidazo[1,5-a]quinoline scaffold. This strategy generally involves the reaction between a 2-(aminomethyl)quinoline derivative and a suitable carbonyl compound, such as an aldehyde, followed by an oxidative ring closure. nih.govrsc.org For the synthesis of a 2-benzyl substituted system, the carbonyl component would ideally be phenylacetaldehyde.
The initial step is the condensation of the primary amine of 2-(aminomethyl)quinoline with the aldehyde to form a Schiff base (imine) intermediate. This intermediate is then subjected to an oxidative cyclization. Various oxidizing agents can be employed, with iodine being a common choice for promoting such transformations under metal-free conditions. nih.govnih.gov The process involves the in-situ formed imine undergoing an intramolecular cyclization, followed by an oxidation step that leads to the aromatization of the newly formed imidazole ring. nih.gov Ruthenium and iron catalysts have also been shown to effectively promote similar oxidative cyclizations to form quinoline-based heterocycles. nih.govrsc.org
Decarboxylative Cyclization Pathways for Imidazo[1,5-a]quinoline Ring Systems
Decarboxylative reactions represent an increasingly popular, environmentally friendly approach to forming carbon-carbon and carbon-nitrogen bonds, as the only byproduct is carbon dioxide. organic-chemistry.orgrsc.org This strategy has been successfully applied to the synthesis of the imidazo[1,5-a]quinoline ring system.
Metal-Free Reaction Conditions
A notable metal-free method involves the iodine-mediated decarboxylative cyclization of 2-methyl quinolines with α-amino acids. nih.govrsc.orgnih.gov This reaction provides a pathway to 1-substituted imidazo[1,5-a]quinolines. nih.gov While this specific protocol leads to substitution at the 1-position, it is a significant metal-free route to the core heterocyclic system. For instance, the reaction between 2-methyl quinoline and phenylalanine at 120 °C yields 1-benzyl-imidazo[1,5-a]quinoline. nih.gov
The optimized reaction conditions typically involve heating the 2-methyl quinoline and the α-amino acid with iodine and an oxidant like tert-butyl hydroperoxide (TBHP) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). rsc.orgnih.gov The reaction demonstrates broad substrate scope, accommodating various substituents on the quinoline ring and different α-amino acids. rsc.orgsemanticscholar.org
Table 2: Substrate Scope in Iodine-Mediated Decarboxylative Cyclization for 1-Substituted Imidazo[1,5-a]quinolines. nih.gov
| 2-Methyl Quinoline | Amino Acid | Product | Yield (%) |
|---|---|---|---|
| 2-methylquinoline (B7769805) | Valine | 1-Isopropyl-imidazo[1,5-a]quinoline | 84 |
| 2-methyl-6-nitroquinoline | Valine | 1-Isopropyl-6-nitro-imidazo[1,5-a]quinoline | 81 |
| 2-methyl-6-methoxyquinoline | Valine | 1-Isopropyl-6-methoxy-imidazo[1,5-a]quinoline | 44 |
| 2-methylquinoline | Phenylalanine | 1-Benzyl-imidazo[1,5-a]quinoline | 70 |
| 2-methylquinoline | Glycine | Imidazo[1,5-a]quinoline | 53 |
Investigation of Reaction Intermediates and Transition States
Mechanistic studies of the iodine-mediated decarboxylative cyclization have elucidated a plausible reaction pathway. rsc.orgnih.gov The process is not a simple condensation but a cascade of reactions involving several key intermediates.
The proposed mechanism begins with the iodine- and TBHP-mediated oxidation of the starting material, 2-methylquinoline, to form the key intermediate quinoline-2-carbaldehyde. nih.govsemanticscholar.org This aldehyde then condenses with the α-amino acid to generate an imine intermediate (A). nih.gov The imine undergoes N-iodination to form intermediate B, which is primed for decarboxylation. rsc.org At elevated temperatures, intermediate B undergoes decarboxylation to produce a new reactive intermediate (C). rsc.org This species then undergoes an intramolecular nucleophilic cyclization followed by aromatization (via intermediate D) to furnish the final imidazo[1,5-a]quinoline product. nih.gov Control experiments have confirmed the formation of quinoline-2-carbaldehyde and have shown that the reaction does not proceed without iodine. rsc.orgsemanticscholar.org
Precursor Role in Advanced Chemical Transformations
Imidazo[1,5-a]quinolinium salts, such as 2-benzylimidazo[1,5-a]quinolinium chloride, are valuable precursors in various fields of chemical research, most notably in the generation of N-heterocyclic carbenes (NHCs). rsc.orgnih.gov NHCs are a class of persistent carbenes that have become ubiquitous as ligands in organometallic chemistry and as powerful organocatalysts. beilstein-journals.orgnih.gov
The target compound is an azolium salt, the direct precursor to an NHC. The generation of the corresponding carbene is typically achieved through deprotonation of the imidazolium (B1220033) ring at the C3 position (the carbon atom situated between the two nitrogen atoms) using a strong, non-nucleophilic base. beilstein-journals.orgnih.gov The resulting NHC derived from this compound would feature a fused quinoline backbone, which can modulate the steric and electronic properties of the carbene, influencing its reactivity and stability in catalytic applications. The synthesis of such NHC precursors is a critical step in the development of new catalysts for a wide range of organic transformations. beilstein-journals.orgsciforum.netresearchgate.net
Beyond catalysis, the inherent photophysical properties of the imidazo[1,5-a]quinoline scaffold have led to their investigation as blue light-emitting materials, suggesting a role as precursors for functional materials in organic light-emitting diodes (OLEDs). researchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Role/Mention |
|---|---|
| This compound | Title Compound |
| Phosphoryl chloride (POCl3) | Reagent |
| N-(quinolin-2-ylmethyl)-2-phenylacetamide | Proposed Precursor |
| Nitrilium ion | Intermediate |
| 2-(aminomethyl)quinoline | Precursor |
| Phenylacetaldehyde | Reagent |
| Iodine | Reagent/Catalyst |
| 2-methyl quinoline | Precursor |
| α-amino acid | Reagent |
| tert-butyl hydroperoxide (TBHP) | Reagent |
| N,N-dimethylformamide (DMF) | Solvent |
| 1-Benzyl-imidazo[1,5-a]quinoline | Product/Analogue |
| Phenylalanine | Reagent |
| Quinoline-2-carbaldehyde | Intermediate |
| N-heterocyclic carbene (NHC) | Product of Transformation |
| Benzyl chloride | Reagent |
| Phosphorus pentoxide (P2O5) | Reagent |
| Polyphosphoric acid (PPA) | Reagent/Solvent |
| Valine | Reagent |
| Glycine | Reagent |
Synthesis of N-Heterocyclic Carbene Precursors from Imidazo[1,5-a]quinolinium Salts
The synthesis of this compound as an N-heterocyclic carbene precursor can be envisioned through a two-step sequence involving the initial construction of the neutral imidazo[1,5-a]quinoline core, followed by N-alkylation to generate the desired quinolinium salt.
A reported method for the synthesis of the neutral precursor, 1-benzyl-imidazo[1,5-a]quinoline, involves an iodine-mediated decarboxylative cyclization. nih.gov This approach utilizes readily available starting materials, 2-methylquinoline and an α-amino acid, in this case, phenylalanine, to construct the fused heterocyclic system. The reaction proceeds by heating the components in the presence of iodine and a peroxide initiator. nih.gov
Table 1: Synthesis of 1-Benzyl-imidazo[1,5-a]quinoline
| Reactant 1 | Reactant 2 | Reagents | Temperature (°C) | Product |
|---|---|---|---|---|
| 2-Methylquinoline | Phenylalanine | I₂, (t-BuO)₂ | 120 | 1-Benzyl-imidazo[1,5-a]quinoline |
Data sourced from a general procedure for the synthesis of 1-substituted imidazo[1,5-a]quinolines. nih.gov
Following the successful synthesis of the neutral 1-benzyl-imidazo[1,5-a]quinoline, the subsequent step to obtain the target NHC precursor, this compound, is an N-alkylation reaction. This involves the reaction of the synthesized imidazo[1,5-a]quinoline with benzyl chloride. The nitrogen atom at the 2-position of the imidazo[1,5-a]quinoline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This quaternization reaction leads to the formation of the desired this compound salt. This type of N-alkylation is a common and well-established method for preparing imidazolium salts, which are direct precursors to N-heterocyclic carbenes. researchgate.net
Table 2: N-Alkylation to form this compound
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 1-Benzyl-imidazo[1,5-a]quinoline | Benzyl chloride | This compound |
This proposed step is based on established N-alkylation methodologies for related heterocyclic systems.
An alternative approach to constructing the imidazo[1,5-a]quinolinium core involves the cyclization of a suitably substituted acetamide (B32628) precursor. For instance, the synthesis of 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate (B81430) has been achieved through a POCl₃-mediated cyclization of N-(2,6-diisopropylphenyl)-N-(quinolin-2-ylmethyl)acetamide. mdpi.com This methodology could potentially be adapted for the synthesis of this compound by utilizing the appropriate benzyl-substituted acetamide precursor.
Exploration of Mechanistic Aspects of Carbene Generation
The generation of an N-heterocyclic carbene from its corresponding imidazolium salt precursor, such as this compound, is typically achieved through deprotonation. The key mechanistic step involves the removal of the acidic proton at the C3 position (the carbon atom situated between the two nitrogen atoms of the imidazole ring) by a suitable base.
The general mechanism for carbene generation can be depicted as follows:
Scheme 1: General Mechanism of Carbene Generation
The choice of base is crucial and depends on the acidity of the NHC precursor. Common bases used for the deprotonation of imidazolium salts include strong, non-nucleophilic bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents. In some instances, weaker bases may be sufficient, particularly for more acidic precursors. The reaction is often carried out in an inert, anhydrous solvent to prevent the reaction of the highly reactive carbene with water or other protic species.
While the fundamental mechanism of deprotonation is widely accepted, the finer details, such as the potential for reversible deprotonation and the stability of the resulting carbene, are areas of active research. Computational studies on related systems have been employed to understand the energetics of carbene formation and the electronic structure of the resulting NHC. nih.gov For the 2-Benzylimidazo[1,5-a]quinolin-3-ylidene, the benzyl group at the N2 position and the fused quinoline ring will sterically and electronically influence the stability and reactivity of the carbene.
Structural Elucidation and Advanced Spectroscopic Analysis of 2 Benzylimidazo 1,5 a Quinolinium Chloride and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of organic molecules. For compounds like 2-Benzylimidazo[1,5-a]quinolinium chloride, ¹H and ¹³C NMR, along with two-dimensional techniques, offer unambiguous evidence for its complex fused ring system and substituent orientation.
High-Resolution ¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606), imidazole (B134444), and benzyl (B1604629) moieties. The chemical shifts are influenced by the aromatic ring currents and the positive charge on the imidazolium (B1220033) ring, leading to a general downfield shift for protons on or near the heterocyclic system. ucl.ac.uk
In analogous imidazo[1,5-a]quinoline (B8571028) derivatives, protons on the aromatic quinoline ring typically appear in the range of δ 7.0-8.5 ppm. nih.gov The protons of the benzyl group, specifically the methylene (B1212753) (CH₂) protons, are anticipated to show a characteristic singlet at approximately δ 5.0-6.0 ppm, influenced by the adjacent positively charged nitrogen atom. pdx.edumdpi.com The phenyl ring protons of the benzyl group would likely resonate in the aromatic region between δ 7.2 and 7.6 ppm. Protons on the imidazo (B10784944) portion of the fused system are also expected in the aromatic region, with their exact shifts dependent on the electronic environment. nih.gov The solvent used for analysis can significantly influence the chemical shifts. unn.edu.ng
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Quinoline Aromatic Protons | 7.0 - 8.5 | m |
| Benzyl Phenyl Protons | 7.2 - 7.6 | m |
| Imidazo Aromatic Protons | 7.0 - 8.5 | m |
| Benzyl Methylene (CH₂) Protons | 5.0 - 6.0 | s |
Note: This is a predicted spectrum based on data from analogous compounds. Actual values may vary. 's' denotes singlet, 'm' denotes multiplet.
¹³C NMR Spectral Interpretation for Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms within the aromatic quinoline and phenyl rings are expected to resonate in the typical downfield region of δ 110-150 ppm. nih.gov The presence of the quaternary carbon atoms in the fused ring system and at the bridgehead positions would also be evident in this region. The carbon of the methylene (CH₂) group is anticipated to appear around δ 50-60 ppm. pdx.edu
For a related compound, 1-methyl-imidazo[1,5-a]quinoline, the carbon signals were observed in specific ranges that help to predict the spectrum of the benzyl analogue. nih.gov The quaternization of the imidazole ring generally leads to a downfield shift of the adjacent carbon atoms. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic Carbons (Quinoline, Phenyl) | 110 - 150 |
| Imidazo Ring Carbons | 115 - 145 |
| Benzyl Methylene (CH₂) Carbon | 50 - 60 |
Note: This is a predicted spectrum based on data from analogous compounds. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the quinoline and benzyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the methylene protons of the benzyl group and the carbons of the imidazo and phenyl rings would confirm the N-benzyl substitution. mdpi.com Similarly, correlations between protons on one ring and carbons on an adjacent fused ring would solidify the structure of the imidazo[1,5-a]quinoline core.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as the C-N bonds within the heterocyclic system.
The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would appear between 1400 and 1600 cm⁻¹. The C-N stretching vibrations of the imidazo and quinoline rings are expected in the 1300-1400 cm⁻¹ region. The presence of the benzyl group would also contribute to the spectrum with its characteristic C-H stretching and bending vibrations. nist.gov
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (in CH₂) | 2850 - 2960 | Stretching |
| Aromatic C=C | 1400 - 1600 | Stretching |
| C-N | 1300 - 1400 | Stretching |
Note: This is a predicted spectrum based on data from analogous compounds. Actual values may vary.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, which is crucial for confirming the molecular weight and deducing structural features. For this compound, which is an ionic compound, electrospray ionization (ESI) would be the preferred method.
The mass spectrum is expected to show a prominent peak for the cationic part of the molecule, [C₁₈H₁₅N₂]⁺, at an m/z corresponding to its molecular mass (approximately 259.13 Da). The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, 91 Da) to give a fragment corresponding to the imidazo[1,5-a]quinoline core. The mass of the intact ion, including the chloride, is 294.78 g/mol . scbt.comsigmaaldrich.com The detection of the molecular ion and characteristic fragments confirms the identity of the compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically within 0.001 Da), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other molecules with the same nominal mass. nih.gov This capability is crucial for confirming the identity of newly synthesized compounds.
For instance, in the analysis of imidazo[1,5-a]quinoline derivatives, electrospray ionization (ESI) is a common HRMS method. In the characterization of 1-Benzyl-imidazo[1,5-a]quinoline, the neutral precursor to the titular compound, HRMS provides definitive confirmation of its identity. nih.gov The instrument detects the protonated molecule [M+H]⁺, and the experimentally measured mass is compared against the theoretically calculated mass for the expected formula.
| Compound | Formula | Species | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 1-Benzyl-imidazo[1,5-a]quinoline | C18H15N2 | [M+H]+ | 259.1235 | 259.1234 | nih.gov |
The minuscule difference between the calculated and observed mass provides strong evidence for the successful synthesis of the target molecular structure. nih.govnih.gov This level of accuracy is essential for validating synthetic pathways and ensuring the purity of the compound before further analysis or application.
X-ray Crystallography and Solid-State Structural Characterization
X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise information regarding bond lengths, bond angles, and the absolute configuration of atoms within a molecule, as well as how these molecules arrange themselves within a crystal lattice. nih.gov For complex aromatic systems like imidazo[1,5-a]quinolinium salts, this analysis is vital for understanding structure-property relationships.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction analysis of compounds analogous to this compound provides definitive proof of their molecular connectivity and stereochemistry. nih.gov By irradiating a single crystal with X-rays, a diffraction pattern is generated that can be mathematically reconstructed into a detailed three-dimensional model of the electron density of the molecule.
Structural studies on the closely related 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation reveal key conformational features that are applicable to the imidazo[1,5-a]quinolinium core. researchgate.netnih.gov These studies confirm the planar nature of the fused heterocyclic ring system and the precise orientation of its substituents. researchgate.netnih.gov The data obtained from such an analysis are comprehensive, defining the unit cell parameters and the exact atomic coordinates within it.
| Parameter | Value |
|---|---|
| Chemical Formula | (C13H12N3)2[MnCl4] |
| Formula Weight | 617.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.4851 (6) |
| b (Å) | 21.385 (2) |
| c (Å) | 17.0707 (15) |
| β (°) | 96.538 (3) |
| Volume (Å3) | 2717.3 (4) |
| Z (formula units/cell) | 4 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π–π Stacking)
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org In salts of the imidazo[1,5-a]quinolinium cation, these interactions include hydrogen bonds and π–π stacking. Analysis of the crystal structure of related compounds shows that the organic cations and inorganic anions often form separate, alternating stacks or layers. researchgate.netnih.gov
In the crystal packing of an analogous hybrid salt, numerous C—H⋯Cl hydrogen bonds provide additional structural reinforcement between the organic cations and the inorganic anions. nih.gov Furthermore, the planar aromatic systems of the imidazo[1,5-a]pyridinium cations engage in weak π–π stacking interactions. researchgate.netnih.gov Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, reveals the prevalence of these interactions. For a related manganese chloride salt, H⋯Cl contacts account for a significant portion (54.8%) of all intermolecular interactions, while H⋯H (31%) and C⋯H/C⋯C (8.5%) contacts also make appreciable contributions, indicating the importance of both hydrogen bonding and van der Waals forces in the crystal packing. nih.gov
Conformational Analysis of the Imidazo[1,5-a]quinolinium Cation
The conformation of the imidazo[1,5-a]quinolinium cation is a key determinant of its chemical and physical properties. X-ray diffraction studies on analogous structures demonstrate that the fused imidazo[1,5-a]pyridinium core is essentially planar. researchgate.netnih.gov The dihedral angle between the fused pyridinium (B92312) and imidazolium rings is very small, reported as 0.89 (18)° and 0.78 (17)° for two non-equivalent cations in one crystal structure, confirming the planarity of the bicyclic system. researchgate.netnih.gov
Advanced Applications in Materials Science and Catalysis
Role as N-Heterocyclic Carbene (NHC) Ligand Precursors in Catalysis
Imidazo[1,5-a]quinolinium salts serve as precursors to a specific class of N-Heterocyclic Carbenes (NHCs). NHCs are highly valued as ligands in organometallic chemistry due to their strong σ-donating properties, which form robust bonds with metal centers and enhance the stability and reactivity of the resulting catalysts. nih.gov The imidazo[1,5-a]quinoline (B8571028) scaffold is a rigid variant of the more common NHC structures, and this rigidity can impart unique steric and electronic properties to the metal complexes. mdpi.com
The synthesis of NHC-metal complexes from imidazolium (B1220033) salt precursors like 2-Benzylimidazo[1,5-a]quinolinium chloride is a well-established area of organometallic chemistry. The general strategy involves the deprotonation of the acidic proton at the C3 position of the imidazolium ring to generate the free carbene, which is then trapped by a metal source.
Common synthetic routes include:
Direct Reaction with a Strong Base: The imidazolium salt is treated with a strong base (e.g., potassium tert-butoxide) to generate the free NHC, which can then be reacted in situ with a suitable metal precursor like [Rh(cod)Cl]₂ or Pd(dba)₂.
Transmetalation via Silver(I)-NHC Complexes: A widely used and often more reliable method involves reacting the imidazolium salt with a mild base like silver(I) oxide (Ag₂O). mdpi.comarabjchem.orgresearchgate.net This reaction forms a stable Ag(I)-NHC complex, which serves as an effective transmetalating agent. The NHC ligand can then be transferred from the silver center to other metals, such as gold(I), palladium(II), or nickel(II), by reacting the Ag(I)-NHC complex with the appropriate metal halide salt (e.g., AuCl(SMe₂), (DME)NiCl₂). mdpi.comresearchgate.netresearchgate.net This route is advantageous as it avoids the use of strong bases and the isolation of the often highly reactive free carbene. nih.gov
Oxidative Addition: In some cases, NHC complexes can be formed through the oxidative addition of the C-H bond of the azolium salt to a low-valent transition metal. nih.gov
The benzyl (B1604629) group at the N2 position of the quinolinium salt provides steric bulk, which can influence the coordination geometry and stability of the resulting metal complex. Research on the related imidazo[1,5-a]quinolinol scaffold has led to the successful synthesis of corresponding Ag(I), Au(I), and Au(III) complexes, demonstrating the viability of this framework in coordination chemistry. researchgate.net
Table 1: Examples of Metal Complexes Synthesized from Related Imidazo[1,5-a]pyridine (B1214698)/quinoline (B57606) Precursors This table presents data for structurally similar compounds to illustrate the synthetic possibilities.
| Ligand Precursor Scaffold | Metal Center | Synthetic Method | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Imidazo[1,5-a]pyridinium | Ag(I), Ni(II) | Transmetalation from Ag(I) complex | (ImPy)Ag, (ImPy)NiCl₂ | mdpi.com |
| Imidazo[1,5-a]quinolinol | Ag(I), Au(I), Au(III) | Benzyl-protected precursor with metal salts | (NHC)AgI, (NHC)AuI, (NHC)AuIII | researchgate.net |
| Imidazo[1,5-a]pyridine | Au(I) | Reaction with AuCl(SMe₂) | (NHC)AuCl | researchgate.net |
NHC-metal complexes derived from fused heterocyclic systems like imidazo[1,5-a]quinolines are investigated for a variety of catalytic transformations. The strong M-C bond imparts high thermal stability, while the steric and electronic properties, tunable via substituents like the benzyl group, can control catalytic activity and selectivity. nih.gov
For instance, nickel complexes featuring related bidentate imidazo[1,5-a]pyridine (ImPy) NHC ligands have been successfully applied in the synthesis of acrylates from ethylene (B1197577) and CO₂. mdpi.com Gold complexes with a rigid imidazo[1,5-a]pyridine scaffold have been designed to facilitate the challenging Au(I)/Au(III) redox cycle, enabling oxidant-free C-C coupling reactions. nih.gov The rigid ligand framework is crucial in these systems, as it enforces a specific geometry that stabilizes the high-oxidation-state metal center during the catalytic cycle. nih.gov DFT studies have confirmed that the hemilabile nitrogen atom within the scaffold plays a key role in stabilizing the Au(III) intermediate, which is essential for catalytic turnover. nih.gov
Corrosion Inhibition Mechanisms and Performance Enhancement
Quaternary ammonium (B1175870) salts, particularly those containing N-heterocyclic and aromatic moieties like this compound, are recognized as effective corrosion inhibitors, especially for metals like mild steel in acidic environments. daneshyari.comresearchgate.net Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ekb.egbiointerfaceresearch.com
The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface. ekb.eg This process is influenced by the inhibitor's chemical structure, the nature of the metal surface, and the composition of the corrosive solution. daneshyari.com For quinolinium-based compounds, the adsorption process involves interactions between the π-electrons of the aromatic rings, the lone pair electrons on the nitrogen heteroatoms, and the vacant d-orbitals of iron atoms on the steel surface. biointerfaceresearch.com The presence of multiple aromatic rings and heteroatoms in the this compound structure provides numerous sites for interaction, promoting strong adsorption. biointerfaceresearch.com
Adsorption Characteristics on Metallic Surfaces
Physisorption versus Chemisorption Mechanisms
The adsorption of an inhibitor onto a metal surface can be broadly classified into two main types: physisorption and chemisorption. ekb.egijcsi.pro
Physisorption: This process involves weaker, non-specific electrostatic interactions. In acidic solutions, the metal surface typically becomes positively charged, while anions from the acid (e.g., Cl⁻) adsorb onto it, creating a negatively charged surface. The positively charged quinolinium cation can then electrostatically adsorb onto this modified surface. ekb.eg Physisorption is characterized by low heats of adsorption, and the interaction strength may decrease with increasing temperature. ekb.eg
Chemisorption: This involves stronger, more specific interactions, including charge sharing or charge transfer between the inhibitor molecule and the metal surface to form a coordinate-type chemical bond. ekb.eg The lone pair electrons on the nitrogen atoms and the delocalized π-electrons of the quinoline and benzyl rings can be shared with the vacant d-orbitals of the iron atoms. biointerfaceresearch.com This type of adsorption is generally more stable, especially at higher temperatures, and leads to the formation of a robust protective film. researchgate.netekb.eg
In many cases, the adsorption of N-heterocyclic inhibitors is a mixed-mode process, involving both physisorption and chemisorption. aspur.rsresearchgate.net The distinction is often made by analyzing thermodynamic parameters, particularly the standard Gibbs free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol are indicative of physisorption, whereas values of -40 kJ/mol or more negative suggest chemisorption. mdpi.com For a novel N-Benzylquinolinium Chloride derivative, a ΔG°ads value of -54.48 kJ/mol was calculated, indicating a strong chemisorption process. researchgate.net
Influence of Molecular Structure, Heteroatoms, and Aromaticity on Adsorption Strength
The molecular structure of an organic inhibitor is paramount to its performance. daneshyari.comlew.ro Several features of this compound contribute to its potential as a strong corrosion inhibitor:
Heteroatoms: The nitrogen atoms in the molecule act as active centers for adsorption. ekb.egnih.gov Their lone pair electrons can readily coordinate with the vacant d-orbitals of the metal, anchoring the molecule to the surface.
Aromaticity: The extensive π-system of the fused imidazo[1,5-a]quinoline rings and the attached benzyl group allows for strong interaction with the metal surface through π-electron donation. The large surface area covered by these planar aromatic systems enhances the blocking effect, effectively shielding the metal from the corrosive environment. lew.ro
Bulky Substituents: The presence of a bulky benzyl group can increase the surface area covered by each molecule, further enhancing the protective barrier. ijcsi.pro Research on quinolinium salts has shown that the molecular structure directly impacts the formation of the adsorbed layer. daneshyari.comresearchgate.net
Quantum chemical calculations are often used to correlate molecular properties with inhibition efficiency. mdpi.comlew.ro Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) provide insight into the molecule's ability to donate and accept electrons, which is central to the chemisorption mechanism. lew.ro A high EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. nih.gov
Table 2: Key Molecular Features of Quinolinium-Based Inhibitors and Their Effect on Adsorption This table summarizes general principles observed for the class of quinolinium compounds.
| Molecular Feature | Role in Adsorption | Expected Impact on Inhibition Efficiency | Reference(s) |
|---|---|---|---|
| Quinolinium Cation | The positive charge facilitates electrostatic attraction to the negatively charged metal surface (in the presence of adsorbed anions). | Enhances physisorption component of adsorption. | daneshyari.comekb.eg |
| Nitrogen Heteroatoms | Act as Lewis bases, donating lone-pair electrons to vacant metal d-orbitals. | Promotes strong chemisorption and bond formation. | ekb.egbiointerfaceresearch.comnih.gov |
| Aromatic π-System | Delocalized π-electrons can interact with metal orbitals; large planar structure provides significant surface coverage. | Increases adsorption strength and blocking efficiency. | daneshyari.comlew.ro |
| Benzyl Substituent | Increases molecular size and surface coverage; contributes additional π-electrons for interaction. | Enhances the barrier effect and can increase adsorption. | ijcsi.pro |
Electrochemical and Surface Analytical Techniques for Mechanistic Elucida-tion
The investigation into the mechanisms of action for compounds like this compound in applications such as corrosion inhibition relies heavily on a suite of sophisticated electrochemical and surface analysis techniques. These methods provide a detailed picture of the kinetic and thermodynamic processes occurring at the material's surface.
Potentiodynamic Polarization and Impedance Spectroscopy for Kinetic Studies
Potentiodynamic polarization studies are crucial for determining the kinetic parameters of a material's interaction with its environment. By varying the potential of a working electrode and measuring the resulting current, researchers can deduce the corrosion rate and the nature of the inhibition. For instance, a hypothetical study on this compound might reveal its influence on both anodic and cathodic reactions, suggesting it acts as a mixed-type inhibitor.
Electrochemical Impedance Spectroscopy (EIS) provides further insight by applying a small amplitude AC signal over a range of frequencies. The resulting impedance data, often visualized in Nyquist and Bode plots, can be modeled with equivalent electrical circuits to understand the processes at the electrode-electrolyte interface. The charge transfer resistance (Rct), a key parameter obtained from EIS, is inversely proportional to the corrosion rate. An increase in Rct with the addition of the compound would indicate the formation of a protective film on the material's surface.
Hypothetical Electrochemical Data for this compound
| Concentration (M) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |
|---|---|---|---|
| 0 | 500 | 100 | - |
| 0.001 | 150 | 350 | 70 |
| 0.005 | 75 | 700 | 85 |
| 0.01 | 40 | 1200 | 92 |
Microscopic and Spectroscopic Surface Analysis (FESEM, EDX, AFM, XPS) for Protective Layer Characterization
To visually and chemically characterize the protective layer formed by this compound, a variety of surface analysis techniques are employed.
Field Emission Scanning Electron Microscopy (FESEM) provides high-resolution images of the surface morphology. In a hypothetical scenario, FESEM images would likely show a smoother surface on a material treated with the compound compared to an untreated one, indicating the formation of a uniform protective film.
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with FESEM, provides elemental analysis of the surface. The detection of nitrogen and an increased carbon signal on the treated surface would confirm the adsorption of the this compound molecule.
Atomic Force Microscopy (AFM) offers three-dimensional topographical information at the nanoscale. AFM analysis could reveal a reduction in surface roughness after the application of the inhibitor, further evidencing the formation of a protective layer.
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition and chemical states of the elements on the surface. High-resolution XPS spectra of N 1s and C 1s could confirm the chemical interactions between the compound and the material surface, such as the formation of coordinate bonds.
Theoretical and Computational Insights into Inhibition Processes
Theoretical and computational methods provide a molecular-level understanding of the interaction between an inhibitor molecule and a material surface, complementing experimental findings.
Density Functional Theory (DFT) for Electronic Structure and Adsorption Site Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can predict the most likely sites for adsorption on the inhibitor molecule by identifying regions of high and low electron density. For this compound, the nitrogen atoms in the imidazoquinoline core and the π-electrons of the aromatic rings would likely be identified as key centers for interaction with a metal surface.
Molecular Dynamics (MD) Simulations for Adsorption Behavior at Interfaces
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations can provide a dynamic picture of the adsorption process of this compound onto a surface. MD simulations could illustrate how the molecule orients itself at the interface to maximize its interaction with the surface atoms, leading to the formation of a stable and protective adsorbed layer.
Correlation of Electronic Properties (HOMO/LUMO) with Inhibition Efficiency
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters that correlate with the reactivity of a molecule. A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's stability and reactivity. For an effective inhibitor, a small energy gap is often desirable as it implies higher reactivity and a greater propensity to adsorb onto a surface.
Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Modulation of Central Benzodiazepine (B76468) Receptors (CBRs)
Imidazo[1,5-a]quinoline derivatives have been extensively designed and synthesized as ligands for central benzodiazepine receptors (CBRs), which are allosteric modulatory sites on the γ-aminobutyric acid type A (GABA-A) receptor. unipi.itacs.orgnih.gov These compounds have demonstrated a wide range of affinities and modulatory effects, making them a subject of significant interest in medicinal chemistry. nih.govacs.org
A series of imidazo[1,5-a]quinoline derivatives have shown high affinity for CBRs, with Ki values often in the submicromolar to subnanomolar range. unipi.itacs.orgnih.gov The binding affinity of these ligands is determined through competitive binding assays against radiolabeled antagonists like [³H]flumazenil in bovine or mouse cortical membranes. acs.orgunisi.it Structural analysis and structure-activity relationship data suggest that the CBR binding site features a large, though apparently saturable, lipophilic pocket. nih.govacs.orgunifi.it This pocket interacts with substituents at positions 4 and 5 of the imidazo[1,5-a]quinoline nucleus, indicating that bulky substituents in this region are well-tolerated and can influence binding affinity. acs.orgnih.gov
The structure-affinity relationship (SAR) of imidazo[1,5-a]quinoline derivatives reveals critical insights into the structural requirements for high-affinity CBR binding. Modifications at various positions on the quinoline and imidazole (B134444) rings lead to significant variations in binding potency.
Key findings from SAR studies include:
Positions 4 and 5: The region of the CBR binding site that interacts with positions 4 and 5 of the imidazo[1,5-a]quinoline core can accommodate bulky substituents. The presence of a large lipophilic pocket in this area is a key assumption confirmed by the high affinity of derivatives with large groups at these positions. acs.orgnih.govunifi.it
Fluorine Substitution: The introduction of fluorine atoms can significantly enhance binding affinity. For instance, the fluoroderivative known as 7w was identified as the most potent ligand among a series of synthesized imidazo[1,5-a]quinoline derivatives, with a Ki value of 0.44 nM. acs.orgnih.govacs.org
The following table summarizes the CBR affinity (Ki) for selected imidazo[1,5-a]quinoline derivatives, illustrating the impact of different substituents.
| Compound | Substituent (R) | Ki (nM) |
|---|---|---|
| 7a | H | 1.80 |
| 7c | 4-CH₃ | 1.12 |
| 7d | 4-OCH₃ | 1.20 |
| 7l | 4-Cl | 0.80 |
| 7m | 4-Br | 0.68 |
| 7q | 3-F | 0.74 |
| 7r | 4-F | 0.50 |
| 7w | 2,4-di-F | 0.44 |
Imidazo[1,5-a]quinoline derivatives act as allosteric modulators of the GABA-A receptor. unisi.it Depending on their structure, they can be positive allosteric modulators (agonists), negative allosteric modulators (inverse agonists), or neutral modulators (antagonists). acs.orgunisi.it The in vitro efficacy is often estimated by measuring the GABA ratio (GR), which is the ratio of Ki values determined in the absence and presence of GABA. acs.org
Studies on bivalent ligands constructed from the imidazo[1,5-a]quinoline scaffold have been used to probe interactions with different GABA-A receptor subtypes. unisi.it When tested on human recombinant α1β3γ2 and α2β3γ2 GABA-A receptors, many of these compounds showed similar inhibition constants for both isoforms, suggesting a lack of significant subtype selectivity in these specific derivatives. unisi.it However, some compounds exhibited biphasic inhibition curves in mouse cortical membranes, implying the existence of at least two distinct populations of binding sites. unisi.it
Antimycobacterial Activity and Metal Complexation Effectsunisi.it
Recent research has identified a novel bioactivity for imidazo[1,5-a]quinolines, demonstrating their potential as antimycobacterial agents against Mycobacterium tuberculosis (Mtb). nih.govuni-giessen.de
A series of synthesized imidazo[1,5-a]quinoline analogs were evaluated for their inhibitory activity against the Mtb H37Rv strain. nih.govresearchgate.net While some of the parent compounds showed moderate activity, their potency could be significantly enhanced through structural modifications and, most notably, through metal complexation. nih.gov For example, some chelating imidazo[1,5-a]quinolines, particularly those with a sterically demanding residue at the first position and a 2-pyridinyl moiety at the third position of the imidazole ring, were found to be particularly active. uni-giessen.de
A remarkable enhancement in antimycobacterial activity was observed upon the complexation of imidazo[1,5-a]quinoline derivatives with metal ions. nih.govresearchgate.net The coordination of compound 5c with either zinc (Zn²⁺) or iron (Fe²⁺) increased its inhibitory activity against Mtb by a factor of 12.5. nih.govresearchgate.netresearchgate.net Crucially, this increase in potency was accompanied by a reduction in cytotoxicity against a human lung carcinoma cell line (Calu-3). nih.gov
Two zinc complexes, designated C1 and C7, emerged as the most potent and specific agents against Mtb H37Rv in vitro, with IC90 values of 7.7 µM and 17.7 µM, respectively. nih.govresearchgate.net This demonstrates that metal complexation is a highly effective strategy for potentiating the antimycobacterial effects of this class of compounds while mitigating their toxicity. uni-giessen.deresearchgate.net
The following table summarizes the in vitro activity of selected imidazo[1,5-a]quinoline analogs and their metal complexes against M. tuberculosis H37Rv. nih.gov
| Compound | Description | IC₅₀ (µM) | IC₉₀ (µM) |
|---|---|---|---|
| 5g | Parent Ligand | 86.5 | 132.2 |
| C1 | Zn²⁺ complex of 5c | 6.0 | 7.7 |
| C2 | Fe²⁺ complex of 5c | No inhibitory effect | |
| C7 | Zn²⁺ complex of 5g | 9.14 | 17.72 |
An in-depth examination of the mechanistic biological activity of this compound reveals a compound of significant interest in cellular and molecular research. This article focuses exclusively on the proposed cellular mechanisms, enzyme inhibition, and neuroprotective potential of this specific quinolinium salt and its close structural analogs.
Theoretical Chemistry and Computational Modeling of 2 Benzylimidazo 1,5 a Quinolinium Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to predict molecular structure, reactivity, and other electronic properties with high accuracy.
Geometry Optimization and Electronic Structure Analysis
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For compounds like 2-Benzylimidazo[1,5-a]quinolinium chloride, this is typically achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-31G(d,p) basis set. mdpi.com This level of theory effectively balances computational cost and accuracy for organic molecules.
The optimization process calculates the electronic structure and energy of the molecule at various geometries until a true energy minimum is found. mdpi.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For the imidazo[1,5-a]quinoline (B8571028) core, these calculations often reveal a planar conformation, which is crucial for its electronic properties. However, the benzyl (B1604629) group attached at the 2-position introduces rotational freedom, and its final orientation relative to the quinolinium ring system is a key outcome of the optimization. uni-giessen.de The electronic structure, derived from these calculations, describes the distribution of electrons within the molecule, which is essential for understanding its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter. schrodinger.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a large HOMO-LUMO gap indicates higher stability and lower chemical reactivity. For imidazo[1,5-a]quinoline derivatives, DFT calculations are used to determine the energies of these orbitals. uni-giessen.denih.gov The HOMO is typically distributed across the fused aromatic core, while the LUMO's location can be influenced by substituents. uni-giessen.de The energy gap helps in correlating the structure with electronic properties like absorption and emission spectra. schrodinger.comnih.gov
Table 1: Representative FMO Data for Imidazo[1,5-a]quinoline Analogs This table presents typical values for related compounds to illustrate the expected range for this compound.
| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| Imidazo[1,5-a]quinoline-A | -5.85 | -2.20 | 3.65 | DFT/B3LYP uni-giessen.de |
| Imidazo[1,5-a]quinoline-B | -6.02 | -2.51 | 3.51 | TD-DFT nih.gov |
Electrostatic Potential Surface (ESP) Analysis
The Molecular Electrostatic Potential (MEP) surface, also known as the ESP, provides a visual representation of the charge distribution across a molecule. wolfram.comlibretexts.org It is mapped onto the electron density surface and color-coded to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue areas denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green regions represent neutral or near-zero potential. wolfram.com
For this compound, the positive charge of the quaternary nitrogen in the quinolinium system would be expected to create a significant region of positive potential (blue). The electronegative chloride counter-ion would exist separately. The aromatic rings of the imidazoquinoline and benzyl moieties would show varied potentials, with the π-electron clouds influencing the surface. MEP analysis is invaluable for predicting intermolecular interactions, such as how the molecule might interact with a biological receptor or other molecules. researchgate.netchemrxiv.org
Molecular Docking and Dynamics Simulations
While quantum calculations reveal intrinsic properties, molecular docking and dynamics simulations predict how a molecule behaves in a complex biological system.
Prediction of Ligand-Receptor Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govsemanticscholar.org This method uses scoring functions to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). A more negative binding energy indicates a more favorable and spontaneous interaction. nih.gov
For this compound, docking studies could be performed against various potential biological targets. For instance, related imidazoquinoline compounds have been investigated as inhibitors of enzymes like 15-lipoxygenase or as ligands for the central benzodiazepine (B76468) receptor (CBR). nih.govtandfonline.comtandfonline.com The docking process would involve placing the ligand into the active site of the target receptor and evaluating thousands of possible conformations. The results would identify the most likely binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-cation interactions between the quinolinium core and receptor residues. tandfonline.com
Table 2: Illustrative Molecular Docking Results for Imidazoquinoline Derivatives This table shows example data for related compounds to demonstrate typical outputs of docking studies.
| Ligand (Analog) | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Imidazo[1,2-a]quinoxaline analog | Tubulin | -11.45 | Not Specified semanticscholar.org |
| Imidazo[2,1-b]thiazole-quinoline analog | 15-Lipoxygenase | Not Specified (IC50 = 11.5 µM) | Fe3+ ion (via π-cation) tandfonline.com |
| Imidazo[1,2-c]quinazoline analog | α-glucosidase | Not Specified (IC50 = 50.0 µM) | Not Specified nih.gov |
Conformational Dynamics in Biological Environments
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture from molecular docking. An MD simulation calculates the motion of every atom in the system over time by solving Newton's equations of motion. mdpi.comnih.gov For a system containing this compound, its receptor, and surrounding water molecules, an MD simulation can reveal how the ligand-receptor complex behaves in an aqueous environment. nih.govresearchgate.netcore.ac.uk
These simulations, which can span from nanoseconds to microseconds, show the flexibility of both the ligand and the protein. They help assess the stability of the binding pose predicted by docking. Key analyses from MD simulations include calculating the root-mean-square deviation (RMSD) to monitor structural stability and analyzing intermolecular interactions to see if they persist over time. This provides a more realistic understanding of the conformational dynamics and the strength of the ligand-receptor interaction in a simulated physiological setting. nih.gov
Future Research Directions and Translational Potential
Development of Novel Synthetic Pathways
The synthesis of imidazo[1,5-a]quinolines has been an area of active research, with various methods being developed to construct this heterocyclic system. rsc.orgrsc.orgnih.gov Future research should focus on creating more efficient, sustainable, and versatile synthetic routes to 2-Benzylimidazo[1,5-a]quinolinium chloride and its derivatives.
One promising avenue is the advancement of metal-free synthetic conditions. rsc.orgnih.gov An iodine-mediated decarboxylative cyclization has been successfully employed for the synthesis of various imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines. rsc.orgnih.gov Further refinement of such methods could lead to higher yields and greater substrate scope, providing a greener alternative to traditional metal-catalyzed reactions. rsc.orgnih.gov Exploring one-pot synthesis approaches and utilizing readily available starting materials will be crucial for the large-scale and cost-effective production of these compounds. ukzn.ac.za The development of synthetic protocols that allow for precise control over substitution patterns on both the quinoline (B57606) and imidazole (B134444) rings will be essential for creating a library of derivatives for structure-activity relationship studies.
Exploration of New Catalytic Applications
A significant area of future research for this compound lies in its potential as a precursor for N-heterocyclic carbenes (NHCs). beilstein-journals.orgnih.gov NHCs are a powerful class of organocatalysts and ligands for transition metals, utilized in a wide range of chemical transformations. nih.govnih.gov The deprotonation of imidazolium (B1220033) salts, such as this compound, can generate the corresponding NHC. beilstein-journals.org
Future investigations should explore the catalytic activity of NHCs derived from this specific quinolinium salt in various organic reactions. This could include their application in ruthenium-promoted olefin metathesis and cyclopropanation reactions. uliege.be The unique steric and electronic properties conferred by the benzyl (B1604629) and quinoline moieties could lead to novel reactivity and selectivity in established NHC-catalyzed reactions, such as the Stetter reaction. nih.gov Furthermore, the development of chiral versions of these NHCs could open doors to new asymmetric catalytic processes.
Advanced Design of Corrosion Inhibitors with Tailored Properties
Quinoline and its derivatives have been recognized for their efficacy as corrosion inhibitors for various metals, including mild steel and aluminum alloys, particularly in acidic environments. researchgate.netmdpi.comresearchgate.net The presence of heteroatoms and π-electrons in the quinoline ring allows for strong adsorption onto metal surfaces, forming a protective layer that mitigates corrosion. mdpi.com Quaternary nitrogen-containing compounds, such as quinolinium salts, have shown particular promise in this regard, especially in oil and gas field applications. google.com
Deeper Mechanistic Understanding of Biological Activities
Derivatives of imidazo[1,5-a]quinoline (B8571028) and related quinoline compounds have exhibited a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govnih.govnih.gov For instance, imidazo[1,5-a]quinoxaline (B8520501) derivatives containing a pyridinium (B92312) moiety have demonstrated significant antimicrobial activity, with their effectiveness being linked to the nature of alkyl substituents. nih.gov Similarly, quinoline-imidazole hybrids have shown potent antimalarial activity. nih.gov
A crucial direction for future research is to conduct in-depth mechanistic studies to elucidate how this compound and its analogs exert their biological effects. For anticancer applications, investigations could focus on identifying the specific cellular targets and signaling pathways affected by these compounds. Understanding the structure-activity relationships (SAR) is vital. nih.govnih.gov For example, studies on 1H-imidazo[4,5-c]quinoline-based kinase inhibitors have highlighted the importance of specific substituents for anti-trypanosomal activity. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, a clearer picture of the pharmacophore can be established. This knowledge will be instrumental in designing more potent and selective therapeutic agents.
Application of Computational Chemistry for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, offers powerful tools for accelerating the discovery and optimization of new functional molecules. researchgate.netnih.govjmaterenvironsci.comresearchgate.netimist.ma These methods have been successfully applied to predict the properties of various heterocyclic compounds, including their corrosion inhibition capabilities and biological activities. researchgate.netnih.govimist.ma
Future research should extensively apply these computational techniques to this compound and its derivatives. QSAR models can be developed to establish a mathematical relationship between the molecular structure and a specific property, such as antimicrobial potency or corrosion inhibition efficiency. nih.govimist.ma DFT calculations can provide insights into electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity and interaction mechanisms. researchgate.netimist.ma By combining experimental data with computational predictions, researchers can design and prioritize the synthesis of new derivatives with enhanced properties, thereby saving time and resources.
Investigation of Material Science Applications Beyond Corrosion Inhibition
The unique photophysical properties of quinolinium-based compounds open up exciting avenues for their application in material science, extending beyond their role as corrosion inhibitors. nih.govnih.govrsc.orgrsc.org Quinolizinium compounds, which share a similar cationic heterocyclic core, are known to be fluorescent and have been explored for applications such as cellular imaging and photocatalysis. nih.govrsc.org
Future investigations should focus on the photophysical properties of this compound and its functionalized derivatives. researchgate.net Research into their fluorescence and phosphorescence characteristics could lead to the development of novel fluorescent probes for sensing and imaging applications. nih.govrsc.org For example, quinolinium-based fluorescent probes have been developed for dynamic pH monitoring in aqueous media. nih.gov The photocatalytic potential of these compounds should also be explored. A mechanistic study has shown that quinolinium salts can act as photocatalysts for the degradation of chlorinated pollutants. nih.gov By tuning the electronic properties of the molecule through synthetic modifications, it may be possible to develop highly efficient and selective photocatalysts for various chemical transformations. Furthermore, the electronic properties of functionalized quinolines suggest their potential use in organic electronics, an area that warrants further exploration. rsc.orgresearchgate.net
Q & A
Q. What are the established synthetic routes for 2-Benzylimidazo[1,5-a]quinolinium chloride, and what are their key optimization parameters?
The synthesis typically involves cycloaddition reactions or multi-component domino strategies. For example, analogous imidazo[1,5-a]quinolinium derivatives are synthesized via 1,4-dipolar cycloaddition using quinoline precursors, DMAD (dimethyl acetylenedicarboxylate), and substituted isatins. Key parameters include:
- Reaction temperature (60–100°C) and solvent selection (e.g., acetonitrile or DMF).
- Catalyst use (e.g., AlCl₃ for Friedel-Crafts alkylation in related systems).
- Purification via column chromatography and crystallization .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : ¹H/¹³C NMR to confirm benzyl and imidazo-quinolinium core structures.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M–H]⁻ or [M–Cl]⁺).
- X-ray Diffraction : Single-crystal analysis to resolve substituent orientation and chloride counterion positioning. Rigaku Oxford Diffraction systems with CrysAlisPro software are commonly used .
Q. How does the chloride counterion influence the compound’s stability and solubility?
The chloride ion enhances aqueous solubility due to its high polarity. Stability is maintained via ionic interactions with the positively charged quinolinium core. Comparative studies with hexafluorophosphate (HPF₆⁻) analogs show reduced hygroscopicity but lower solubility in polar solvents .
Q. What are the primary challenges in scaling up the synthesis of this compound?
Key challenges include:
Q. How is the purity of this compound validated?
Purity is assessed via:
- HPLC with UV detection (λ = 254–280 nm for quinolinium absorbance).
- Elemental analysis (C, H, N, Cl) to confirm stoichiometry.
- Melting point consistency with literature values .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s fluorescence quenching by chloride ions?
The quinolinium core undergoes static quenching via chloride binding to the quaternary nitrogen, reducing excited-state lifetime. Stern-Volmer constants (KSV) for similar compounds range from 83–200 M⁻¹, with EC₅₀ values of 5–40 mM. Competitive binding studies with sulfonate or ethyl ester substituents modulate sensitivity .
Q. How does computational modeling predict DNA binding interactions with this compound?
Molecular docking (e.g., AutoDock Vina) reveals intercalation or minor-groove binding. Nitro-functional analogs show enhanced binding affinity (ΔG = -8 to -10 kcal/mol) due to π-π stacking and hydrogen bonding with nucleotide bases. MD simulations (NAMD/GROMACS) assess stability over 100-ns trajectories .
Q. What strategies improve the compound’s selectivity for biological chloride sensing?
Q. How do substituents on the benzyl group affect photophysical properties?
Electron-donating groups (e.g., -OCH₃) redshift absorption/emission spectra (Δλ = 20–30 nm). Electron-withdrawing groups (e.g., -NO₂) enhance quantum yield (Φ from 0.2 to 0.5) but reduce solubility. Time-resolved fluorescence decay assays quantify excited-state dynamics .
Q. What are the limitations of using this compound in live-cell imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
